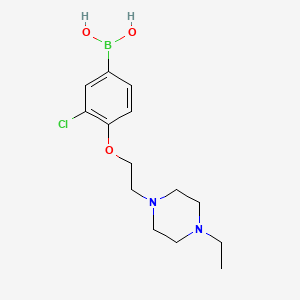
5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Descripción general
Descripción
5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features an isoxazole ring, a thiophene ring, and a carboxylic acid group. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their significant biological activities and therapeutic potential
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes . This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs high-yielding and scalable methods. For example, the use of enamine-triggered cycloaddition reactions in the presence of triethylamine can produce trisubstituted isoxazoles efficiently . Additionally, the oxidation of propargylamines followed by intramolecular cyclization is another method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the isoxazole ring or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include 3,5-disubstituted isoxazoles and 4,5-dihydroisoxazoles.
Thiophene Derivatives: Compounds such as 3-methylthiophene and 2-thiophenecarboxylic acid are structurally similar.
Uniqueness
5-Cyclopropyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is unique due to the presence of both the cyclopropyl and methylthiophenyl groups, which enhance its chemical diversity and potential applications. This combination of functional groups is not commonly found in other isoxazole or thiophene derivatives, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
5-cyclopropyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-6-4-5-17-11(6)9-8(12(14)15)10(16-13-9)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZUUVSVEUKFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2=NOC(=C2C(=O)O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434275.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4-chlorophenyl)boronic acid](/img/structure/B1434276.png)




